molecular formula C16H19N5OS B243929 N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide

Cat. No. B243929
M. Wt: 329.4 g/mol
InChI Key: NOQCOHBPNSQUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide, also known as ETPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETPTA is a heterocyclic compound that contains a triazole and a thiadiazole ring, making it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In medicinal chemistry, N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide has been shown to inhibit the formation of beta-amyloid plaques, which are believed to be a major contributor to the disease.
Biochemical and Physiological Effects
N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, induction of apoptosis, and inhibition of angiogenesis. In addition, N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide is its potential as a versatile compound that can be used in various fields. Additionally, the multi-step synthesis of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide allows for the modification of its structure, which can lead to the synthesis of novel compounds with unique properties. However, the limitations of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide include its low solubility in water and its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide, including the synthesis of novel derivatives with improved properties, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its catalytic properties for various organic reactions. Additionally, the study of the mechanism of action of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide may provide insights into the development of new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide involves a multi-step process that includes the reaction of 3-ethyl-6-hydrazinyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 3-bromoacetophenone followed by the reaction with pentanoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide has been identified as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide has also shown promising results in the field of materials science, where it has been used for the synthesis of novel materials with unique properties. In catalysis, N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide has been used as a catalyst for various organic reactions.

properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide

InChI

InChI=1S/C16H19N5OS/c1-3-5-9-14(22)17-12-8-6-7-11(10-12)15-20-21-13(4-2)18-19-16(21)23-15/h6-8,10H,3-5,9H2,1-2H3,(H,17,22)

InChI Key

NOQCOHBPNSQUAI-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC

Origin of Product

United States

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